molecular formula C22H45N3O8 B609555 NH-bis(PEG2-Boc) CAS No. 2182601-69-8

NH-bis(PEG2-Boc)

Cat. No. B609555
CAS RN: 2182601-69-8
M. Wt: 479.62
InChI Key: SYIWCLJWOXGQHM-UHFFFAOYSA-N
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Description

NH-bis(PEG2-Boc) is a molecule with two PEG chains, each consisting of two ethylene glycol units and capped with a Boc protecting group, linked by an amine group . It is used in various chemical synthesis applications, particularly in peptide synthesis or in the preparation of functionalized polymers . The Boc protecting groups can shield the amine functionalities, allowing for controlled deprotection steps during subsequent reactions .


Synthesis Analysis

NH-bis(PEG2-Boc) is a non-cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The Boc protecting groups can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of NH-bis(PEG2-Boc) is C22H45N3O8 . It contains an amino group with two Boc protected amines . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls .


Chemical Reactions Analysis

The amino group in NH-bis(PEG2-Boc) is reactive with carboxylic acids, activated NHS ester, carbonyls . The protected amines can be deprotected by acidic conditions .


Physical And Chemical Properties Analysis

NH-bis(PEG2-Boc) has a molecular weight of 479.6 g/mol . It is a solid substance and its boiling point is 577.0±50.0 C at 760 mmHg .

Scientific Research Applications

1. Nanosystem Construction for Tumor Diagnosis and Therapy

NH-bis(PEG2-Boc) has been utilized in the construction of two-dimensional PEG-ylated MoS2/Bi2S3 composite nanosheets. These nanosheets serve as platforms for computed tomography and photoacoustic-imaging-guided tumor diagnosis and combined tumor photothermal therapy and sensitized radiotherapy (Wang et al., 2015).

2. Catalytic Applications in Organic Synthesis

NH-bis(PEG2-Boc) is used in catalytic processes, such as the hydrophosphination of unactivated internal alkynes. This process involves reactive Th-NHC metallacycle intermediates, demonstrating the compound's utility in organic synthesis (Garner et al., 2017).

3. Protein PEGylation for Therapeutic Applications

The compound has significant applications in protein PEGylation, a process used to prolong the residence time of proteins in blood and decrease their immunogenicity and antigenicity. NH-bis(PEG2-Boc) allows direct identification of the sites of protein modification, important for the approval of PEGylated proteins as drugs (Mero et al., 2009).

4. Eco-friendly and Biodegradable Catalysis

NH-bis(PEG2-Boc) is used as a biodegradable and recyclable catalyst in environmentally friendly synthesis methods. This includes the synthesis of bis-Michael addition products under solvent-free conditions, showcasing its role in green chemistry (Khan & Siddiqui, 2014).

5. Surface Modification for Biomedical Applications

The compound has been utilized in the surface modification of materials for biomedical applications. For example, PEGylation of silk fibroin enhances its hydrophilicity, impacting cell attachment and growth, which is crucial for tissue engineering and regenerative medicine (Gotoh et al., 1997).

6. Hemoglobin Modification for Therapeutic Use

NH-bis(PEG2-Boc) is involved in the modification of hemoglobin, such as in the construction of Bis-Mal-PEG2000 HbA. This process is crucial for developing hemoglobin-based therapeutics with controlled oxygen affinity (Manjula et al., 2000).

7. Green Chemistry in Catalysis

NH-bis(PEG2-Boc) facilitates palladium nanoparticle catalysis in green synthesis processes. This includes borylation of aryl and benzyl halides and one-pot biaryl synthesis via sequential borylation-Suzuki–Miyaura coupling, demonstrating its role in sustainable chemical processes (Bej et al., 2012).

Mechanism of Action

Target of Action

NH-bis(PEG2-Boc) is a PEG-based linker used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

NH-bis(PEG2-Boc) joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . This interaction enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system .

Biochemical Pathways

The compound operates within the ubiquitin-proteasome system, a crucial pathway for protein degradation . By linking a ligand for the target protein with a ligand for an E3 ubiquitin ligase, NH-bis(PEG2-Boc) facilitates the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

Pegylation, the process of attaching peg chains to molecules, can increase solubility and stability and reduce immunogenicity of peptides and proteins . This suggests that NH-bis(PEG2-Boc) may have favorable ADME properties.

Result of Action

The result of NH-bis(PEG2-Boc)'s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

The action of NH-bis(PEG2-Boc) is influenced by the intracellular environment, as it leverages the ubiquitin-proteasome system for protein degradation . The compound’s efficacy and stability may also be affected by the pH level, as the Boc protected amines can be deprotected under acidic conditions .

Safety and Hazards

NH-bis(PEG2-Boc) is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to unborn child .

Future Directions

NH-bis(PEG2-Boc) is used in various chemical synthesis applications, particularly in peptide synthesis or in the preparation of functionalized polymers . Its use in the synthesis of PROTACs suggests potential future directions in the development of targeted therapy drugs.

Biochemical Analysis

Biochemical Properties

NH-bis(PEG2-Boc) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The amino group in NH-bis(PEG2-Boc) is reactive with carboxylic acids, activated NHS ester, carbonyls . The protected amines can be deprotected by acidic conditions .

Cellular Effects

NH-bis(PEG2-Boc) has profound effects on various types of cells and cellular processes. It influences cell function by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

NH-bis(PEG2-Boc) exerts its effects at the molecular level through a variety of mechanisms. It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45N3O8/c1-21(2,3)32-19(26)24-9-13-30-17-15-28-11-7-23-8-12-29-16-18-31-14-10-25-20(27)33-22(4,5)6/h23H,7-18H2,1-6H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIWCLJWOXGQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNCCOCCOCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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